2-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole ring, an acetyl group, and a benzodioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Benzodioxole: The acetylated indole is coupled with a benzodioxole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The acetyl group and benzodioxole moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-acetyl-1H-indol-1-yl)acetamide: Lacks the benzodioxole moiety.
N-(1,3-benzodioxol-5-yl)acetamide: Lacks the indole ring.
3-acetylindole: Lacks the acetamide and benzodioxole moieties.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is unique due to the presence of both the indole ring and the benzodioxole moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H16N2O4 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)15-9-21(16-5-3-2-4-14(15)16)10-19(23)20-13-6-7-17-18(8-13)25-11-24-17/h2-9H,10-11H2,1H3,(H,20,23) |
InChI Key |
MKLJDCHCKRSTSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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